molecular formula C11H17NO3 B7590157 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid

Cat. No.: B7590157
M. Wt: 211.26 g/mol
InChI Key: FTZUZFHVFNWNEG-AOGGBPEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is a compound with a complex structure that includes a hexa-2,4-dienoyl group attached to an amino pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid typically involves the reaction of hexa-2,4-dienoic acid with 5-aminopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bonds in the hexa-2,4-dienoyl group to single bonds.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid involves its interaction with specific molecular targets. The hexa-2,4-dienoyl group may interact with enzymes or receptors, while the amino pentanoic acid backbone could influence its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-aminopentanoic acid: A simpler compound with a similar backbone but without the hexa-2,4-dienoyl group.

    Pentenoic acids: Compounds with similar carbon chains but different functional groups and double bond configurations.

Uniqueness

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is unique due to its combination of a hexa-2,4-dienoyl group and an amino pentanoic acid backbone

Properties

IUPAC Name

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-3-4-7-10(13)12-9-6-5-8-11(14)15/h2-4,7H,5-6,8-9H2,1H3,(H,12,13)(H,14,15)/b3-2+,7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZUZFHVFNWNEG-AOGGBPEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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